Ekatetrone

Structural Biology Natural Product Chemistry Biosynthesis

Ekatetrone (CAS 12794-19-3, molecular formula C₁₉H₁₃NO₇, MW 367.3 g/mol) is an organic heterotetracyclic compound classified as a δ-lactone of 1,8-dihydroxy-9,10-anthraquinone, with substitutions at positions 2 and 3 by 3-amino-1-hydroxy-3-oxopropyl and carboxymethyl groups. It is a bacterial metabolite isolated from strains of Kitasatospora aureofaciens (formerly Streptomyces aureofaciens).

Molecular Formula C19H13NO7
Molecular Weight 367.3 g/mol
Cat. No. B15568057
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEkatetrone
Molecular FormulaC19H13NO7
Molecular Weight367.3 g/mol
Structural Identifiers
InChIInChI=1S/C19H13NO7/c20-12(22)6-11-14-7(5-13(23)27-11)4-9-16(18(14)25)19(26)15-8(17(9)24)2-1-3-10(15)21/h1-4,11,21,25H,5-6H2,(H2,20,22)/t11-/m0/s1
InChIKeyQZENCFIHIPLZMU-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Ekatetrone Compound Guide: CAS 12794-19-3 Structure, Classification, and Baseline Profile for Scientific Procurement


Ekatetrone (CAS 12794-19-3, molecular formula C₁₉H₁₃NO₇, MW 367.3 g/mol) is an organic heterotetracyclic compound classified as a δ-lactone of 1,8-dihydroxy-9,10-anthraquinone, with substitutions at positions 2 and 3 by 3-amino-1-hydroxy-3-oxopropyl and carboxymethyl groups [1]. It is a bacterial metabolite isolated from strains of Kitasatospora aureofaciens (formerly Streptomyces aureofaciens) [1]. Ekatetrone is primarily recognized for its antineoplastic activity, having demonstrated the ability to inhibit proteo- and nucleosynthesis in Ehrlich ascites carcinoma cells in vitro [2]. Structurally, it features a unique fused tetracyclic core incorporating an anthraquinone moiety and a δ-lactone ring, which distinguishes it from simpler anthraquinone derivatives [3].

Why Generic Substitution Fails for Ekatetrone: Structural and Biological Differentiation from In-Class Anthraquinone Metabolites


Ekatetrone cannot be simply substituted with other anthraquinone-based bacterial metabolites, such as protetrone or verotetrone, due to critical differences in both chemical structure and biological activity profile. Ekatetrone possesses a unique δ-lactone ring formed through formal condensation, a structural feature absent in its biosynthetic precursor protetrone, which lacks this cyclic constraint and exists as an open-chain anthraquinone acetic acid derivative [1][2]. This structural divergence translates into a distinct biological fingerprint: unlike verotetrone, which exhibits neither antibacterial nor antifungal activity and demonstrates in vivo toxicity at antitumor-effective doses [3], ekatetrone has been reported to possess antibacterial activity against both Gram-positive and Gram-negative organisms, with particularly strong effects against Mycobacterium tuberculosis . Substitution with a generic anthraquinone would therefore fail to replicate ekatetrone's unique combination of antitumor proteosynthesis inhibition and antibacterial action.

Ekatetrone Quantitative Differentiation Evidence: Comparative Data vs. Protetrone and Verotetrone


Structural Differentiation: δ-Lactone Ring Formation as a Key Distinguishing Feature of Ekatetrone

Ekatetrone is structurally defined as the δ-lactone of 1,8-dihydroxy-2-(1'-hydroxy-2'-carbamoyl)ethyl-9,10-anthraquinone-3-acetic acid, arising from formal condensation between the β-hydroxy group of the carboxamide and the adjacent carboxy group [1]. This cyclization to a δ-lactone represents a key structural divergence from its biosynthetic precursor protetrone, which is the corresponding open-chain 2-[3-(3-amino-3-oxopropanoyl)-4,5-dihydroxy-9,10-dioxoanthracen-2-yl]acetic acid derivative [2]. The lactonization introduces conformational rigidity and alters the hydrogen-bonding capacity and overall molecular topology compared to the more flexible protetrone scaffold.

Structural Biology Natural Product Chemistry Biosynthesis

Antibacterial Activity Profile: Ekatetrone Demonstrates Activity Where Verotetrone Is Inactive

Ekatetrone exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria, with particularly strong inhibitory effects reported against Mycobacterium tuberculosis . In direct contrast, the related pretetramide-type metabolite verotetrone, also isolated from Streptomyces aureofaciens, demonstrates no antibacterial or antifungal activity whatsoever [1]. This functional divergence is notable given that both compounds originate from the same producing organism and share a common anthraquinone biosynthetic origin.

Antimicrobial Screening Mycobacterium tuberculosis Natural Product Antibiotics

Antitumor Mechanism: Dual Inhibition of Protein and Nucleic Acid Synthesis in Carcinoma Cells

In vitro studies using Ehrlich ascites carcinoma cells have demonstrated that ekatetrone inhibits both protein synthesis (proteosynthesis) and nucleic acid synthesis (nucleosynthesis) [1]. While verotetrone also inhibits nucleic acid and protein synthesis in the same cell line [2], a critical point of differentiation is the in vivo toxicity profile: verotetrone's antitumor activity is detectable only at doses that are already toxic in some animals [2]. Data on ekatetrone's in vivo therapeutic window relative to verotetrone are not reported in available literature; however, this class-level observation of verotetrone's narrow therapeutic index highlights the importance of evaluating ekatetrone's own selectivity profile in comparative studies.

Cancer Biology Antineoplastic Agents Mechanism of Action

Physicochemical Stability: Defined Melting Point with Decomposition for Identity Verification

Ekatetrone exhibits a melting point of 270-272 °C with decomposition (dec.), as reported in product specifications . This thermal behavior provides a quantitative identifier for compound authentication and purity assessment. In contrast, verotetrone's reported physicochemical characterization includes different spectral signatures (UV, IR, NMR) consistent with its distinct pretetramide-type structure [1], but direct melting point comparison data between the two compounds are not available in the primary literature.

Quality Control Analytical Chemistry Compound Authentication

Ekatetrone Best-Fit Research and Industrial Application Scenarios


Antimycobacterial Lead Discovery and Screening

Based on its reported activity against Mycobacterium tuberculosis , ekatetrone is suitable for inclusion in antimicrobial screening panels focused on tuberculosis drug discovery. Unlike the structurally related verotetrone, which lacks any antibacterial activity [1], ekatetrone provides a distinct anthraquinone-derived scaffold with antimycobacterial potential for structure-activity relationship (SAR) studies.

Cancer Cell Metabolism and Macromolecular Synthesis Inhibition Studies

Ekatetrone's demonstrated ability to inhibit both protein and nucleic acid synthesis in Ehrlich ascites carcinoma cells [2] makes it a valuable tool compound for investigating metabolic dependencies in cancer cell models. Researchers studying the intersection of proteosynthesis and nucleosynthesis inhibition may employ ekatetrone as a dual-mechanism probe, particularly in comparative studies with verotetrone, which shares this in vitro profile but exhibits in vivo toxicity at antitumor doses [3].

Natural Product Biosynthesis and Metabolite Profiling

As a secondary metabolite isolated from Kitasatospora aureofaciens (Streptomyces aureofaciens) [4], ekatetrone serves as a reference standard for natural product discovery programs investigating anthraquinone biosynthetic pathways. Its δ-lactone structure, which differentiates it from the biosynthetic intermediate protetrone [5], provides a defined chemical endpoint for pathway elucidation and metabolomic profiling studies.

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